
Dibenzyl 2-(dibenzylamino)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2-(dibenzylamino)pentanedioate is an organic compound with a complex molecular structure. It contains 56 atoms, including 27 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms . This compound is characterized by its multiple bonds, aromatic rings, and ester and amide functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dibenzyl 2-(dibenzylamino)pentanedioate involves several steps. One common method is the reaction of benzaldehyde with ammonia to form dibenzylamine. This reaction is typically carried out at temperatures ranging from 10°C to 100°C and under hydrogen pressure of 1.0-5.0 MPa. Catalysts such as palladium, nickel, ruthenium, osmium, iridium, copper, and tin are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of benzyl chloride and aniline in the presence of iodine as a catalyst. The reaction is carried out under normal pressure, and the byproduct hydrogen chloride is removed through neutralization and washing. The product is then purified through high vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-(dibenzylamino)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or rhodium (Rh) catalysts is often employed.
Substitution: Reagents like benzyl chloride and aniline are used in the presence of iodine as a catalyst.
Major Products Formed
The major products formed from these reactions include dibenzylamine, dibenzyl disulfide, and dibenzyl sulfide .
Scientific Research Applications
Dibenzyl 2-(dibenzylamino)pentanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl 2-(dibenzylamino)pentanedioate involves its interaction with molecular targets and pathways. The compound undergoes hydrogenation reactions, where the dibenzyl protecting group is removed using palladium hydroxide (Pd(OH)2) as a catalyst under hydrogen pressure. This process yields chiral amino alcohols, which serve as scaffolds for chiral ligands or auxiliaries in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl disulfide
- Dibenzyl sulfide
- Bibenzyl
Uniqueness
Dibenzyl 2-(dibenzylamino)pentanedioate is unique due to its complex structure, which includes multiple aromatic rings and ester and amide functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C33H33NO4 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
dibenzyl 2-(dibenzylamino)pentanedioate |
InChI |
InChI=1S/C33H33NO4/c35-32(37-25-29-17-9-3-10-18-29)22-21-31(33(36)38-26-30-19-11-4-12-20-30)34(23-27-13-5-1-6-14-27)24-28-15-7-2-8-16-28/h1-20,31H,21-26H2 |
InChI Key |
YYCQOYRNOSTTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



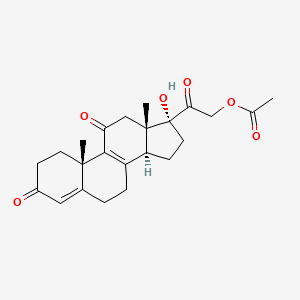
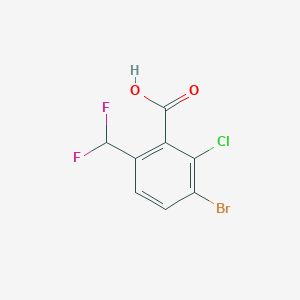
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

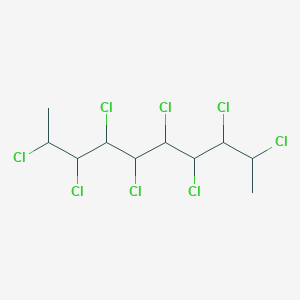
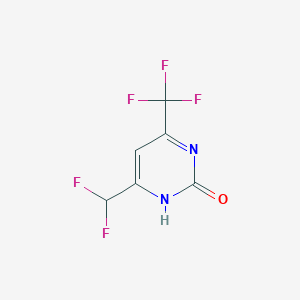
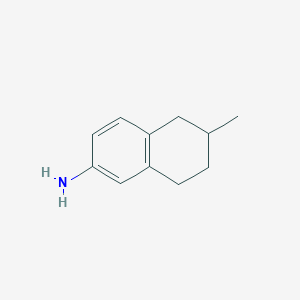


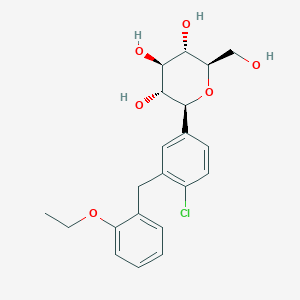
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
